Methyl 3-amino-1-methylcyclopentane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the amino group. The esterification process may involve reagents like methanol and sulfuric acid to convert the carboxylic acid group into a methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
Methyl 3-amino-1-methylcyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-amino-1-methylcyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-3-methylcyclopentane-1-carboxylate
- Methyl 1-amino-2-methylcyclopentane-1-carboxylate
- Methyl 1-amino-4-methylcyclopentane-1-carboxylate
Uniqueness
Methyl 3-amino-1-methylcyclopentane-1-carboxylate is unique due to the specific positioning of the amino and ester groups on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
DYXKGUVHXWEDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC |
Origin of Product |
United States |
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